molecular formula C11H14O3 B8570509 2-Isopropyl-3-Methoxybenzoic Acid

2-Isopropyl-3-Methoxybenzoic Acid

Cat. No. B8570509
M. Wt: 194.23 g/mol
InChI Key: QYHMPRAUVJVVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05530028

Procedure details

A 500 mL round-bottom flask equipped with nitrogen purge, septum inlet, and magnetic stirring, was dried under an atmosphere of nitrogen and charged with 5 g (21.2 mmoles) of 2-(2,3-dimethoxyphenyl)-5,5-dimethyloxazoline (which was synthesized in a like manner according to EXAMPLE 10) and 100 mL of tetrahydrofuran. The solution was cooled to 10° C. and 58 mL of 2N isopropylmagnesium chloride/ether was added. The mixture was stirred at room temperature overnight and poured into a 1:1 mixture of saturated ammonium chloride and ice. The mixture was extracted twice with ether; the organic layers were combined, dried over magnesium sulfate, and the solvent was removed in vacuo to yield 5.3 g of a yellow oil. This was dissolved in 200 mL of 6N hydrochloric acid and heated at reflux for 8.5 hours. The mixture was extracted several times with ether, and the combined organic phases were dried over sodium sulfate. The solvent was removed in vacuo to yield 4.6 g of oil which crystallized on standing. 1H NMR (200 MHz, CDCl3), δ=7.29 (1H, dd, 1.5, 7.5 Hz), 7.21 (1H, t, 7.5 Hz), 7.01 (1H, dd, 1.5, 7 Hz), 3.85 (3H, s), 3.65 (1H, m), 1.37 (6H, d, 7 Hz) ppm.
Name
2-(2,3-dimethoxyphenyl)-5,5-dimethyloxazoline
Quantity
5 g
Type
reactant
Reaction Step One
Name
isopropylmagnesium chloride ether
Quantity
58 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C:11]1[O:12]C(C)(C)CN=1.[CH:18]([Mg]Cl)([CH3:20])[CH3:19].CC[O:25]CC.[Cl-].[NH4+]>O1CCCC1>[CH:18]([C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C:11]([OH:12])=[O:25])([CH3:20])[CH3:19] |f:1.2,3.4|

Inputs

Step One
Name
2-(2,3-dimethoxyphenyl)-5,5-dimethyloxazoline
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)C=1OC(CN1)(C)C
Step Two
Name
isopropylmagnesium chloride ether
Quantity
58 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl.CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL round-bottom flask equipped with nitrogen
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
septum inlet, and magnetic stirring, was dried under an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
was synthesized in a like manner
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C1=C(C(=O)O)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.